molecular formula C9H16O2 B3052868 2-Methyl-1,4-dioxaspiro[4.5]decane CAS No. 4722-68-3

2-Methyl-1,4-dioxaspiro[4.5]decane

Cat. No.: B3052868
CAS No.: 4722-68-3
M. Wt: 156.22 g/mol
InChI Key: LKGNKCNAPNUZCM-UHFFFAOYSA-N
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Description

2-Methyl-1,4-dioxaspiro[4.5]decane is a useful research compound. Its molecular formula is C9H16O2 and its molecular weight is 156.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8213. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1,4-dioxaspiro[4.5]decane
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InChI

InChI=1S/C9H16O2/c1-8-7-10-9(11-8)5-3-2-4-6-9/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGNKCNAPNUZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1COC2(O1)CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60884106
Record name 1,4-Dioxaspiro[4.5]decane, 2-methyl-
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Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4722-68-3
Record name 2-Methyl-1,4-dioxaspiro[4.5]decane
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Record name 1,4-Dioxaspiro(4.5)decane, 2-methyl-
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Classification and Structural Features of Spiroketals with Reference to the 1,4 Dioxaspiro 4.5 Decane Framework

Spiroketals are a subclass of spiro compounds characterized by two heterocyclic rings sharing a central spiro-carbon atom, with each ring containing an oxygen atom. wikipedia.org The 1,4-dioxaspiro[4.5]decane framework consists of a five-membered 1,3-dioxolane (B20135) ring and a six-membered cyclohexane (B81311) ring fused at a single carbon atom. nist.gov This arrangement results in a rigid and well-defined three-dimensional structure. The presence of the two oxygen atoms in the dioxolane ring influences the electron distribution and reactivity of the molecule.

The structural rigidity of the spiroketal moiety is a key feature that makes it an attractive scaffold in medicinal chemistry. tandfonline.commskcc.org It allows for the precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. bldpharm.com The inherent three-dimensionality of spirocycles, including the 1,4-dioxaspiro[4.5]decane system, contributes to improved physicochemical properties such as solubility and metabolic stability in drug candidates. bldpharm.comtandfonline.com

Table 1: Structural Features of 1,4-Dioxaspiro[4.5]decane Framework

FeatureDescription
Core Structure A spirocyclic system with a 1,3-dioxolane ring and a cyclohexane ring. nist.gov
Spiro-atom A single carbon atom shared by both rings. tandfonline.com
Heteroatoms Two oxygen atoms within the 1,3-dioxolane ring. wikipedia.org
Conformation The cyclohexane ring typically adopts a chair conformation, influencing the overall shape.
Stereochemistry The spiro-carbon and other substituted carbons can be stereocenters.

Historical Context and Evolution of Research on Dioxaspirodecane Systems

Research into spiroketals, including dioxaspirodecane systems, has a history spanning several decades. The first examples of spiroketals were identified in natural products before 1970, such as in triterpenoid (B12794562) saponins. wikipedia.org The ethylene (B1197577) glycol ketal of cyclohexanone (B45756), a basic 1,4-dioxaspiro[4.5]decane, is a well-known protective group in organic synthesis, familiar to chemists for many years. tandfonline.com

Initially, the focus was on the isolation and characterization of naturally occurring spiroketals. nih.gov However, with the recognition of their significant biological activities, the field has evolved to include the development of synthetic methodologies to access these complex structures. nih.gov Early synthetic methods often relied on thermodynamically controlled spiroketalization reactions. mskcc.org More recent research has focused on developing stereoselective and kinetically controlled methods to afford specific stereoisomers. mskcc.org The increasing interest in three-dimensional molecular architectures for drug discovery has further propelled research into dioxaspirodecane and other spirocyclic systems. bldpharm.comtandfonline.com

Broader Significance of Spirocyclic Scaffolds in Chemical Research

Spirocyclic scaffolds, including the 1,4-dioxaspiro[4.5]decane framework, hold considerable significance in contemporary chemical research, particularly in medicinal chemistry and materials science.

In medicinal chemistry, the incorporation of spirocyclic motifs is a widely used strategy to enhance the three-dimensionality of drug candidates. bldpharm.comrsc.org This increased sp3 character often leads to improved pharmacological profiles, including higher potency, selectivity, and better ADME (absorption, distribution, metabolism, and excretion) properties. bldpharm.comtandfonline.com The rigid nature of spirocycles can lock a molecule into a bioactive conformation, thereby improving its interaction with a biological target. bldpharm.comtandfonline.com Numerous approved drugs and clinical candidates contain spirocyclic scaffolds. bldpharm.com

Beyond pharmaceuticals, spirocyclic structures are being explored in materials science for the development of novel polymers and functional materials. The defined geometry and rigidity of these scaffolds can impart unique properties to materials, such as thermal stability and specific optical or electronic characteristics.

Table 2: Applications of Spirocyclic Scaffolds

FieldSignificanceExamples
Medicinal Chemistry Improved potency, selectivity, and pharmacokinetic properties. bldpharm.comTofogliflozin (antidiabetic), wikipedia.org Olaparib (anticancer) tandfonline.com
Natural Product Synthesis Core structures of many biologically active natural products. nih.govAvermectins (antiparasitic), wikipedia.org Okadaic acid (toxin) wikipedia.org
Organic Synthesis Used as chiral building blocks and rigid scaffolds. mskcc.orgStereocontrolled synthesis of complex molecules. mskcc.org
Materials Science Development of polymers with unique properties.High-performance polymers, organic light-emitting diodes (OLEDs).

Synthetic Routes to 2-Methyl-1,4-dioxaspiro[4.5]decane: A Detailed Examination

The spiroketal motif is a prevalent structural feature in numerous biologically active natural products and serves as a crucial building block in synthetic organic chemistry. Among these, the 1,4-dioxaspiro[4.5]decane framework is a common structural element. This article focuses exclusively on the synthetic methodologies for a specific derivative, this compound, and its related stereoisomers. We will explore general strategies for constructing the core spiroketal system and then delve into the targeted synthesis of the title compound.

Reactivity Profiles and Mechanistic Investigations of 2 Methyl 1,4 Dioxaspiro 4.5 Decane

Catalysis in Transformations Involving the 2-Methyl-1,4-dioxaspiro[4.5]decane Scaffold

Brønsted Acid Catalysis

Brønsted acid catalysis is a fundamental process in the chemistry of this compound, primarily involving the formation and hydrolysis of the spiroketal. The most common synthetic route to spiroketals is the Brønsted acid-catalyzed dehydration of a suitable ketodiol precursor. nih.gov In the context of this compound, this would involve the reaction of cyclohexanone (B45756) with 1,2-propanediol.

The mechanism commences with the protonation of the carbonyl oxygen of the ketone by a Brønsted acid, such as p-toluenesulfonic acid (p-TsOH), enhancing its electrophilicity. This is followed by the nucleophilic attack of one of the hydroxyl groups of the diol, forming a hemiketal intermediate. Subsequent protonation of the remaining hydroxyl group of the hemiketal and elimination of a water molecule, followed by intramolecular attack by the second hydroxyl group of the diol, leads to the formation of the spiroketal ring system. This entire process is reversible, and under aqueous acidic conditions, this compound will undergo hydrolysis to yield the starting cyclohexanone and 1,2-propanediol.

The choice of Brønsted acid and reaction conditions can influence the reaction's efficiency. For instance, in the synthesis of a related compound, 1,4-Dioxaspiro[4.5]decan-8-one, acetic acid was found to be an effective catalyst for selective deketalization, significantly reducing reaction times compared to other acids. chemicalbook.com

Table 1: Representative Brønsted Acid-Catalyzed Reactions for Spiroketal Synthesis

CatalystReactantsProductReaction Type
p-Toluenesulfonic acidKetone, DiolSpiroketalKetalization
Acetic Acid/Water1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane1,4-Dioxaspiro[4.5]decan-8-oneSelective Deketalization
p-Toluenesulfonic acid4-(indol-2-yl)-4-oxobutanal derivatives, Nucleophiles4-Functionalized tetrahydrocarbazolonesCascade Reaction

Metal-Mediated and Organocatalytic Processes (e.g., Proline-catalyzed Reactions)

While Brønsted acid catalysis represents a traditional approach, metal-mediated and organocatalytic methods offer alternative and often more selective pathways for the synthesis and transformation of spiroketals.

Metal-Mediated Processes: Transition metal catalysis has emerged as a powerful tool for spiroketal synthesis, often utilizing substrates like alkynediols as carbonyl surrogates. nih.gov Various transition metals, including gold, palladium, rhodium, and iron, have been employed to catalyze spiroketalization reactions. mdpi.com For example, gold catalysts have been shown to be effective in the synthesis of unsaturated spiroketals. nih.gov These reactions typically proceed under mild conditions and can exhibit high functional group tolerance. The general mechanism for the metal-catalyzed cyclization of alkynediols involves the activation of the alkyne by the metal catalyst, followed by intramolecular nucleophilic attack by the hydroxyl groups.

Organocatalytic Processes: Organocatalysis, particularly using small chiral molecules like proline, has become a significant strategy in asymmetric synthesis. libretexts.org Proline and its derivatives are effective catalysts for a variety of transformations, including aldol (B89426) and Mannich reactions, by proceeding through enamine or iminium catalysis. libretexts.orgwikipedia.orgmdpi.com

In the context of spiroketal chemistry, proline can catalyze reactions that lead to the formation of precursors for spiroketalization. For instance, a proline-catalyzed asymmetric aldol reaction between a ketone (like cyclohexanone) and an aldehyde could generate a chiral ketol. mdpi.com This ketol could then be further elaborated and cyclized to form a chiral spiroketal. The stereoselectivity of these reactions is often high, driven by the formation of a well-defined transition state involving the catalyst, ketone, and aldehyde. nih.govlibretexts.org The attack on the aldehyde generally occurs from a specific face, leading to a high degree of enantioselectivity. youtube.com

Table 2: Examples of Catalysts in Spiroketal-Related Synthesis

Catalyst TypeCatalyst ExampleReaction Type
MetalGold (Au), Palladium (Pd), Rhodium (Rh)Spiroketalization of alkynediols
Organocatalyst(S)-ProlineAsymmetric Aldol Reaction
OrganocatalystProline-derived organocatalystsEnantioselective Aldol Reaction

Regioselectivity and Stereocontrol in Reactions at the Spirocenter and Peripheral Positions

The synthesis of this compound presents specific challenges in terms of regioselectivity and stereocontrol, particularly due to the presence of a chiral center at the 2-position and the spirocyclic nature of the molecule.

Regioselectivity: Regioselectivity becomes a key consideration when unsymmetrical precursors are used. For the synthesis of this compound from cyclohexanone and 1,2-propanediol, the two hydroxyl groups of the diol are non-equivalent (one primary and one secondary). The initial nucleophilic attack on the protonated ketone can occur from either hydroxyl group, potentially leading to different intermediates. However, the final spiroketal product is the same regardless of the initial attacking group. Regioselectivity is more of an issue in reactions such as the lactonization of unsymmetrical 1,4-diols, where the choice of catalyst can direct which hydroxyl group participates in the cyclization. rsc.org

Stereocontrol: Stereocontrol is crucial in the synthesis of this compound, as the C2 carbon is a stereocenter. If a racemic mixture of 1,2-propanediol is used, the product will be a racemic mixture of (R)-2-Methyl-1,4-dioxaspiro[4.5]decane and (S)-2-Methyl-1,4-dioxaspiro[4.5]decane. To obtain a specific enantiomer, an enantiomerically pure diol must be used.

The stereochemistry at the spirocenter (C5) is also a critical aspect in spiroketal chemistry. The formation of the spiroketal can be under either thermodynamic or kinetic control.

Thermodynamic Control: In thermodynamically controlled reactions, the most stable spiroketal isomer is the major product. This stability is influenced by factors such as the anomeric effect, where an axial lone pair on an oxygen atom can donate electron density into an anti-bonding orbital of an adjacent C-O bond, and steric interactions.

Kinetic Control: Kinetically controlled reactions, on the other hand, lead to the product that is formed fastest. The stereochemical outcome can be influenced by the choice of catalyst and reaction conditions. For example, in the synthesis of more complex spiroketals, different Lewis acids or Brønsted acids can favor the formation of different stereoisomers at the anomeric carbon.

The development of stereocontrolled synthetic routes allows for access to specific stereoisomers of spiroketals, which is essential for studying their biological activities and for their use as chiral building blocks in total synthesis. nih.gov

Advanced Applications in Organic Synthesis and Materials Science Research

Utilization as a Synthetic Building Block

The distinct architecture of 2-Methyl-1,4-dioxaspiro[4.5]decane, featuring a spirocyclic ketal, makes it a versatile precursor in various synthetic endeavors. This scaffold provides a rigid and three-dimensional framework that can be strategically manipulated to achieve desired molecular geometries.

Precursor in Total Synthesis of Complex Natural Products and Analogues

The synthesis of complex natural products often presents significant challenges due to their intricate stereochemistry and functional group arrays. This compound and its derivatives have proven to be instrumental in addressing these challenges.

Derivatives of 1,4-dioxaspiro[4.5]decane serve as key intermediates in the synthesis of various biologically active compounds. For instance, spiro-ketals are structural motifs found in a number of insect pheromones, such as the 7-methyl-1,6-dioxaspiro[4.5]decane, which is a pheromone of the common wasp and the pine beetle. nih.gov The synthesis of such compounds often involves the strategic introduction and manipulation of the spirocyclic core.

In the realm of medicinal chemistry, spirocyclic scaffolds are increasingly recognized for their potential in drug discovery. tandfonline.comnih.govdndi.org They can impart favorable physicochemical properties, such as increased three-dimensionality and improved metabolic stability, which are desirable in drug candidates. tandfonline.com While direct synthesis of specific antibiotics using this compound is not extensively documented in the provided results, the broader class of spirocycles is being explored for the development of new therapeutic agents, including those with antimicrobial properties.

Furthermore, research into potential anticancer agents has utilized spirocyclic structures. For example, a series of 2-phenyl-1,4-dioxa-spiro[4.5]deca-6,9-dien-8-ones were designed and synthesized based on the cytotoxic natural product spiromamakone A. nih.govebi.ac.uk This work highlights the utility of the spiroacetal framework in generating novel compounds with cytotoxic activity against tumor cell lines. nih.gov

The 1,4-dioxaspiro[4.5]decane moiety can be viewed as a protected form of a cyclohexane (B81311) ring. This protection allows for selective reactions to be carried out on other parts of a molecule without affecting the cyclohexane core. Subsequent deprotection can then reveal the functionalized cyclohexane unit. This strategy is valuable in multi-step syntheses where chemoselectivity is crucial. For example, the hydrogenation of N-(phenylmethyl)-1,4-Dioxaspiro[4.5]decan-8-amine yields 1,4-dioxaspiro[4.5]decan-8-amine, demonstrating a method to obtain a functionalized cyclohexane derivative.

Spirocyclic Scaffolds in the Design of Novel Chemical Entities for Biological Study

Spirocycles are ring systems where two rings are fused at a single atom, and they offer a unique three-dimensional structure for drug design. researchgate.nettandfonline.com This inherent three-dimensionality allows for the projection of functional groups in a well-defined spatial arrangement, which can lead to enhanced binding affinity and selectivity for biological targets. tandfonline.com The rigidity of the spirocyclic system can also lock a molecule into a specific conformation, which is advantageous for structure-activity relationship studies. tandfonline.com

The exploration of spirocyclic scaffolds is a growing area in medicinal chemistry, with researchers designing and synthesizing novel chemical entities for various therapeutic areas, including neurological disorders, infectious diseases, metabolic diseases, and cancer. nih.govresearchgate.net For instance, derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been synthesized and evaluated as ligands for the σ1 receptor, which is a target for tumor imaging agents. nih.gov

Reactants in Specialized Organic Reactions

While specific examples of this compound participating as a named reactant in Diels-Alder, Wittig, or crotylation reactions were not found in the search results, the functional groups inherent to its structure and its derivatives are amenable to such transformations.

Diels-Alder Reaction: The Diels-Alder reaction is a powerful tool for forming six-membered rings and involves the reaction of a conjugated diene with a dienophile. sigmaaldrich.comkhanacademy.org A derivative of this compound containing a diene or dienophile moiety could undergo this reaction. For example, thebaine, a molecule with a diene system, readily participates in Diels-Alder reactions. nih.gov The stereochemistry of the substituents on the diene and dienophile is retained in the product. masterorganicchemistry.com

Wittig Olefination: The Wittig reaction is a widely used method for converting aldehydes and ketones into alkenes. masterorganicchemistry.com A ketone-containing derivative of this compound, such as 1,4-Dioxaspiro[4.5]decan-8-one, could be a substrate for a Wittig reaction to introduce an exocyclic double bond. masterorganicchemistry.comglpbio.com

Crotylation: Crotylation reactions are a type of allylation reaction that involves the addition of a crotyl group to a carbonyl compound, often an aldehyde. harvard.edunih.gov An aldehyde-functionalized derivative of this compound could be a substrate in such a reaction to form a homoallylic alcohol with the creation of new stereocenters. harvard.edu

Role as a Protecting Group in Complex Chemical Synthesis

The 1,4-dioxaspiro[4.5]decane structure is fundamentally a ketal, which is a common protecting group for ketones and aldehydes. Specifically, it is the ethylene (B1197577) ketal of cyclohexanone (B45756). nist.gov In a similar vein, the 2-methyl substituted version can be seen as a protected form of a 1,2-diol, such as the diol derived from glycerol (B35011). For example, (2S)-1,4-dioxaspiro[4.5]decane-2-methanol is also known as D-alpha,beta-Cyclohexylideneglycerol, indicating its role as a protected form of glycerol where the 1,2-diol is masked as a ketal with cyclohexanone. nih.gov This protection strategy is crucial in multi-step syntheses to prevent unwanted reactions at the diol functionality while other chemical transformations are carried out elsewhere in the molecule. The protecting group can be removed under acidic conditions to regenerate the diol.

Integration into Polymeric Materials and Resins for Tailored Properties

The unique structural characteristics of this compound and related spiroacetal compounds have garnered interest in materials science, particularly in the development of advanced polymeric materials and resins with tailored properties. The incorporation of the spiroacetal moiety can introduce stimuli-responsive behavior, enhance thermal properties, and facilitate chemical recyclability.

Research in this area often focuses on leveraging the acid-labile nature of the acetal (B89532) linkage within the spirocyclic structure. This inherent sensitivity allows for the design of "smart" polymers that can respond to specific environmental triggers, such as changes in pH. nih.govacs.org

Stimuli-Responsive Polymers:

A notable application of spiroacetal integration is in the creation of pH-sensitive polymers. For instance, polysaccharides like dextran (B179266) have been chemically modified with spirocyclic acetals, including structures analogous to the cyclohexyl portion of this compound. nih.govacs.org This modification transforms the hydrophilic biopolymer into a material that is soluble in organic solvents but can be switched back to water-soluble under acidic conditions. This pH-triggered solubility is a direct consequence of the hydrolysis of the acetal groups. nih.govacs.orgnih.gov

The rate of this pH-triggered degradation and solubility switching can be fine-tuned by altering the structure of the spirocyclic acetal. acs.org This opens up possibilities for creating materials for controlled drug delivery, where the polymer matrix remains stable at physiological pH but degrades to release its payload in the more acidic microenvironments of tumors or specific cellular compartments. nih.gov

Data on Spirocyclic Acetal-Modified Dextran:

Spirocyclic Acetal MoietyResulting PolymerKey PropertyPotential Application
Cyclohexyl AcetalSpirocyclic Acetal-Modified Dextran (SpAc-Dex)pH-sensitive solubility; degradation rate influenced by the degree of substitution. acs.orgBiomedical materials, drug delivery vehicles. nih.govacs.org

Enhanced Thermal Properties and Recyclability:

The rigid structure of the spirocyclic acetal unit can significantly enhance the glass transition temperature (Tg) of polymers into which it is incorporated. researchgate.net A higher Tg is often associated with improved thermal stability and mechanical strength, making these modified polymers suitable for applications requiring durable materials.

Furthermore, the reversible nature of acetal formation presents a promising avenue for developing chemically recyclable polymers. researchgate.net Polymers and plastics containing spirocyclic acetal units can be designed to be depolymerized under specific acidic conditions, breaking them down into their constituent monomers or oligomers. researchgate.net These recovered building blocks can then be purified and used to re-synthesize the polymer, contributing to a circular materials economy. rsc.org

Polymerization of Related Spirocyclic Monomers:

While direct studies on the large-scale polymerization of this compound are not extensively documented in readily available literature, research on the polymerization of structurally similar compounds provides insight into the potential of this class of molecules. For example, the free radical ring-opening polymerization of methylene-containing trioxaspiro compounds has been successfully demonstrated. This type of polymerization can lead to the formation of polyesters, which are a widely used class of biodegradable polymers. nih.gov

The ability of spirocyclic monomers to undergo ring-opening polymerization offers a versatile method for creating polymers with unique backbone structures that would be difficult to achieve through conventional polymerization techniques. mdpi.com

Computational and Theoretical Investigations of 2 Methyl 1,4 Dioxaspiro 4.5 Decane

Quantum Chemical Calculations for Structural and Electronic Features

Quantum chemical calculations are fundamental to understanding the intrinsic properties of "2-Methyl-1,4-dioxaspiro[4.5]decane" at the atomic level. These methods, which are based on the principles of quantum mechanics, can elucidate the molecule's geometry, stability, and electronic characteristics with a high degree of accuracy.

Conformational Energy Landscapes and Stability Analysis

The spirocyclic system of "this compound," featuring a cyclohexane (B81311) ring and a substituted dioxolane ring, gives rise to a complex conformational landscape. The cyclohexane ring can adopt chair, boat, and twist-boat conformations, while the dioxolane ring also possesses a degree of flexibility. The orientation of the methyl group further adds to the number of possible conformers.

Computational studies would typically employ methods like Density Functional Theory (DFT) to map the potential energy surface of the molecule. By systematically rotating the rotatable bonds and exploring different ring puckering, a comprehensive conformational energy landscape can be generated. This landscape reveals the relative energies of the different conformers, identifying the most stable, low-energy structures. For instance, studies on similar spiro systems have shown that the chair conformation of the six-membered ring is generally the most stable. nih.gov The relative energies of different conformers, such as those with axial versus equatorial methyl group orientations, can be precisely calculated.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerMethodRelative Energy (kcal/mol)
Chair (equatorial methyl)Data not availableData not available
Chair (axial methyl)Data not availableData not available
BoatData not availableData not available
Twist-BoatData not availableData not available

Note: Specific computational data for this compound is not available in the reviewed literature. This table serves as a template for the types of results that would be obtained from such a study.

Electronic Effects of Substituents and Ring Strain on Reactivity

The electronic properties of "this compound" are significantly influenced by the interplay of the methyl substituent and the inherent strain in the spirocyclic ring system. Quantum chemical calculations can quantify these effects by analyzing the electron distribution, molecular orbitals, and electrostatic potential.

The methyl group, being an electron-donating group, can influence the reactivity of the molecule. Calculations of properties such as atomic charges and frontier molecular orbitals (HOMO and LUMO) would reveal regions of the molecule that are electron-rich or electron-poor, and thus susceptible to electrophilic or nucleophilic attack. Ring strain, arising from the spiro fusion of the two rings, can also impact the molecule's stability and reactivity. The extent of this strain can be estimated computationally.

Molecular Dynamics Simulations for Dynamic Conformational Behavior

While quantum chemical calculations provide a static picture of the molecule's conformers, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a "movie" of the molecule's conformational changes at the atomic level.

For "this compound," MD simulations would reveal the transitions between different conformational states, such as the flipping of the cyclohexane ring between chair conformations. These simulations can provide information on the timescales of these conformational changes and the energy barriers between different conformers. While specific MD studies on this molecule are not prevalent in the literature, the methodology has been widely applied to understand the dynamic nature of complex molecules in various environments. nih.govnih.gov

Mechanistic Studies using Computational Methods (e.g., Elucidation of Reaction Pathways and Transition States)

Computational methods are powerful tools for elucidating the mechanisms of chemical reactions. For "this compound," this could involve studying its synthesis, decomposition, or reactions with other chemical species. By mapping the potential energy surface of a reaction, computational chemists can identify the lowest energy pathway from reactants to products.

This involves locating the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state provide crucial information about the reaction's feasibility and rate. For example, in the formation of a spiroketal like "this compound," computational studies could model the acid-catalyzed reaction of a ketone with a diol, identifying the key intermediates and transition states involved in the cyclization process.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data to validate the computational model and the predicted structures. For "this compound," properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as infrared (IR) vibrational frequencies, can be calculated.

For instance, the GIAO (Gauge-Including Atomic Orbital) method is commonly used to predict NMR chemical shifts. nih.gov By calculating the NMR parameters for the different stable conformers and averaging them based on their predicted populations, a theoretical spectrum can be generated. Agreement between the predicted and experimental spectra would provide strong evidence for the accuracy of the computed conformational preferences and electronic structures.

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic ParameterPredicted ValueExperimental Value
13C NMR (C-methyl)Data not availableData not available
1H NMR (H-methyl)Data not availableData not available
IR Frequency (C-O stretch)Data not availableData not available

Note: Specific computational and corresponding experimental spectroscopic data for this compound is not available in the reviewed literature. This table illustrates how such a comparison would be presented.

Emerging Research Frontiers and Future Prospects for 2 Methyl 1,4 Dioxaspiro 4.5 Decane Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Spiroketals

The classic approach to spiroketal synthesis often involves the acid-catalyzed cyclization of a dihydroxyketone precursor, which typically yields the most thermodynamically stable product. researchgate.netresearchgate.net However, the demand for greater efficiency, stereochemical control, and sustainability has driven the development of innovative synthetic strategies.

Recent advancements focus on transition metal-catalyzed reactions. For instance, iridium complexes have proven effective in promoting the double hydroalkoxylation of alkynyl diols to form spiroketals, offering a highly efficient route. grafiati.com Gold catalysis has also emerged as a powerful tool for the cycloisomerization of alkyne triols to produce hydroxylated 5,5-spiroketals, demonstrating high efficiency even with the potential for side reactions. grafiati.com

Furthermore, oxidative radical cyclization presents a valuable alternative to classical methods, particularly for delicate or acid-sensitive substrates. researchgate.net This approach can facilitate the synthesis of kinetic products, providing access to specific spiroketal configurations that may not be achievable under thermodynamic control. researchgate.net These methodologies represent the frontier of spiroketal synthesis, promising more direct and versatile routes to compounds like 2-Methyl-1,4-dioxaspiro[4.5]decane.

Exploration of Unconventional Reactivity and Catalytic Transformations

Beyond developing new pathways, researchers are exploring unconventional reactivity to gain precise control over spiroketal formation. A significant challenge in spiroketal synthesis is achieving stereocontrol, especially when the desired product is not the most thermodynamically stable isomer. nih.govmskcc.org Kinetically-controlled spiroketal-forming reactions are therefore a major research focus, allowing for the synthesis of specific anomeric stereoisomers independent of their inherent stability. nih.govmskcc.org

Methodologies that enable the direct kinetic formation of spiroketals from precursors under carefully controlled acid catalysis are being investigated. researchgate.net It has been shown that the choice of acid and the presence of additives like water can dramatically influence the reaction outcome, favoring the formation of the less stable nonanomeric spiroketal under kinetic conditions. researchgate.net

Another novel approach involves halenium ion-initiated spiroketalization cascades. nih.gov This method uses the weak nucleophilic character of alkyl ketones, modulated by a tethered alcohol, to initiate a bromenium ion-triggered cyclization, providing rapid access to complex brominated spiroketal motifs found in some natural products. nih.gov Chiral phosphoric acids have also been employed as effective catalysts for enantioselective spiroketalizations, capable of overriding the inherent thermodynamic preference to achieve highly selective formation of non-thermodynamic products. researchgate.net

Advanced Functional Material Design Incorporating Spiroketal Units

The rigid, three-dimensional structure of the spiroketal unit makes it an attractive scaffold for the design of advanced functional materials. mskcc.org Spiroketals can serve as rigid platforms to present sidechains along well-defined vectors, a property that is being exploited in various fields. mskcc.org

A notable application is in the development of new biolubricants. Researchers have successfully synthesized a derivative, methyl 8-(3-octyl-1,4-dioxaspiro[4.5]decan-2-yl)octanoate, from oleic acid, a renewable resource. researchgate.net The physicochemical properties of this novel compound suggest its potential as a candidate for developing environmentally friendly lubricants. researchgate.net

The broader spiro[4.5]decane framework is also being incorporated into molecules with potential biomedical applications. For example, 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as selective ligands for sigma-1 receptors, which are targets for neurological drugs and imaging agents. researchgate.net This demonstrates the versatility of the spiro scaffold in creating molecules for targeted biological functions, a principle applicable to the this compound core.

Integration with Green Chemistry Principles and Methodologies

The principles of green chemistry are increasingly integral to the synthesis of spiroketals, aiming to reduce environmental impact and improve safety and efficiency. A key strategy is the use of renewable feedstocks. The synthesis of 1,4-dioxaspiro[4.5]decane derivatives from oleic acid is a prime example of converting biomass into valuable functional chemicals. researchgate.net

Sustainable synthetic methods are also a major focus. Electrosynthesis is emerging as a powerful, metal-free alternative for spiroketal formation, replacing hazardous reagents with electricity. rsc.org One such method involves the anodic oxidation of malonic acids, which proceeds with high yields and broad functional group tolerance. rsc.org Flow chemistry processes are being implemented for the synthesis of spiroketone intermediates, offering benefits such as reduced catalyst loading, lower process mass intensity (PMI), and elimination of intermediate separation steps, leading to significant cost and waste reduction. rsc.org Additionally, the use of environmentally benign solvents like water and microwave irradiation are being explored to develop faster and more sustainable synthetic protocols for spiro compounds. utrgv.edu

Interdisciplinary Research at the Interface of Organic Chemistry and Related Scientific Disciplines

The future of this compound chemistry lies in its integration with other scientific fields. The development of spiroketal-based biolubricants from oleic acid is a clear intersection of organic synthesis and materials science/engineering. researchgate.net

The interface with biochemistry and biotechnology is highlighted by research into the enzymatic formation of spiroketals. Nature provides astonishing enzymatic solutions for creating complex spiroketal structures, such as in the biosynthesis of rubromycin-type polyketides. nih.gov Understanding and harnessing these enzymatic pathways could lead to highly selective and sustainable synthetic routes.

In medicinal chemistry and chemical biology, the spiroketal scaffold is valued for its role in biologically active natural products. nih.gov Diversity-oriented synthesis is being used to create libraries of spiroketals for biological screening. mskcc.org Furthermore, the development of azaspiro[4.5]decane derivatives as potential radioligands for brain imaging demonstrates a powerful link between synthetic chemistry and neuropharmacology. researchgate.net The study of related spiroketal isomers, such as the pheromone E-7-Methyl-1,6-dioxaspiro[4.5]decane, connects spiroketal chemistry to the field of chemical ecology, revealing the crucial roles these molecules play in insect communication. researchgate.net

Q & A

Q. What are the common synthetic routes for 2-methyl-1,4-dioxaspiro[4.5]decane and its derivatives?

Synthesis typically involves cyclization reactions between ketones and diols. For example, derivatives like (8-methyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol are synthesized via acid-catalyzed spirocyclization of substituted cyclohexanone with ethylene glycol under reflux conditions . Optimization of reaction parameters (e.g., catalyst type, temperature) is critical for yield improvement. Structural analogs, such as 8-[[(2-fluorophenyl)methoxy]methyl]-1,4-dioxaspiro[4.5]decane, are synthesized via nucleophilic substitution or Mitsunobu reactions .

Q. How is the structural integrity of this compound confirmed experimentally?

Analytical techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR verify spirocyclic connectivity and substituent positions .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula and fragmentation patterns .
  • FTIR spectroscopy : Identifies functional groups (e.g., ethers, hydroxyl groups) through characteristic absorption bands .
  • X-ray crystallography : Resolves stereochemistry and spatial arrangement, as demonstrated in studies of related spiro compounds .

Q. What biological activities are reported for this compound analogs?

Key activities include:

  • Cytotoxicity : IC50_{50} values of ~20 µM against MCF-7 breast cancer cells .
  • Antioxidant activity : Moderate activity in liver homogenate models (IC50_{50}: 156.3 µM) .
  • Neuroprotection : Observed in neuronal cell models, though mechanisms remain under investigation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for spirocyclic compounds?

Contradictions in IC50_{50} values (e.g., cytotoxicity vs. neuroprotection) may arise from:

  • Cell line variability : Differences in membrane permeability or metabolic activity across models .
  • Assay conditions : Variations in incubation time, solvent choice (DMSO vs. ethanol), or redox interference.
  • Structural modifications : Substituent position (e.g., methyl vs. fluorophenyl groups) alters target affinity .
    Methodological recommendation : Standardize assays across models and use computational docking to predict binding interactions .

Q. What factors influence the reactivity of the spirocyclic ring in functionalization reactions?

The spiro ring’s strain and electronic environment dictate reactivity:

  • Steric hindrance : Methyl groups at the 2-position limit nucleophilic attack on the dioxolane ring .
  • Ring-opening reactions : Acidic conditions cleave the dioxolane ring, forming diols or ketones, while basic conditions favor ether bond retention .
  • Catalytic systems : Transition metals (e.g., Pd) enable selective cross-coupling at the methyl-substituted carbon .

Q. How can mechanistic studies elucidate the neuroprotective action of this compound derivatives?

Proposed approaches:

  • Molecular docking : Screen against targets like NMDA receptors or antioxidant enzymes (e.g., SOD) .
  • Metabolomic profiling : Identify downstream metabolites in neuronal cells using LC-MS/MS .
  • Knockout models : Validate target engagement in genetically modified cell lines .

Q. What role does stereochemistry play in the bioactivity of chiral spirocyclic derivatives?

Chiral centers (e.g., in (R)-1,4-dioxaspiro[4.5]decane-2-methanol) influence:

  • Enantioselective binding : Higher affinity for specific protein pockets due to spatial compatibility .
  • Metabolic stability : Stereoisomers may exhibit differential susceptibility to hepatic enzymes .
    Methodological note : Use chiral HPLC or enzymatic resolution to isolate enantiomers for comparative assays .

Q. How can synthetic yields of this compound derivatives be optimized?

Strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .
  • Catalyst screening : Bronsted acids (e.g., p-TsOH) outperform Lewis acids in spirocyclization .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield for heat-sensitive intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.